molecular formula C14H20N2O2S B3939421 Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate

Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate

Cat. No.: B3939421
M. Wt: 280.39 g/mol
InChI Key: SOVOMFDZRQKOLY-UHFFFAOYSA-N
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Description

Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate is a thiourea derivative featuring a benzoate ester core substituted with a carbamothioyl group linked to a butan-2-yl chain. Its structure combines a lipophilic aromatic system with a polar thiourea moiety, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound is synthesized via the reaction of ethyl 4-aminobenzoate with a thiourea precursor, such as butan-2-yl isothiocyanate, under controlled conditions .

Properties

IUPAC Name

ethyl 4-(butan-2-ylcarbamothioylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-4-10(3)15-14(19)16-12-8-6-11(7-9-12)13(17)18-5-2/h6-10H,4-5H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVOMFDZRQKOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)NC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with butan-2-isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yields. This method allows for better control over reaction conditions and can lead to higher purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This can lead to changes in biochemical pathways and physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate with structurally related compounds, highlighting substituent differences, melting points, and biological activities:

Compound Name Substituent Melting Point (°C) Key Properties/Activities Reference
This compound Butan-2-ylcarbamothioyl N/A Hypothesized enhanced lipophilicity due to branched alkyl chain Target Compound
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Dimethylcarbamothioyl N/A Antitumor activity (HeLa cells); crystal structure resolved via SHELX
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate Hydrazinylcarbonothioyl N/A 26% HeLa cell inhibition at 100 μM; crystal structure determined
Ethyl 4-(carbamoylamino)benzoate Carbamoyl N/A Aquaporin-3/7 inhibitor; part of SAR studies
Ethyl 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzoate Benzimidazole-methyl 255 High thermal stability; potential for heterocyclic drug design
Ethyl 4-(dimethylamino)benzoate Dimethylamino N/A High reactivity in resin cements; superior degree of polymerization
Chlorimuron ethyl Sulfonylurea-linked pyrimidine 181 Herbicidal activity; solid at room temperature

Notes:

  • Thiourea vs.
  • Substituent Effects : Branched alkyl chains (e.g., butan-2-yl) may increase lipophilicity and steric hindrance, influencing bioavailability. In contrast, hydrazinyl groups introduce polarity but showed moderate antitumor activity .
  • Heterocyclic Modifications : Benzimidazole or pyridazine substituents (e.g., ) expand π-π stacking interactions, relevant to enzyme inhibition or materials science .

Research Findings and Implications

Thiourea vs. Carbamoyl : Thiourea derivatives generally exhibit stronger bioactivity due to sulfur’s electronegativity and hydrogen-bonding capacity. For example, hydrazinylthiourea analogs showed measurable antitumor effects, whereas carbamoyl derivatives were prioritized in aquaporin studies .

Substituent Optimization : The butan-2-yl group’s branched structure may improve membrane permeability compared to linear chains, though excessive bulk could reduce target affinity. This balance is critical in drug design .

Industrial Relevance: Ethyl benzoate derivatives with dimethylamino groups are preferred in photopolymerizable resins due to their reactivity and physical stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate
Reactant of Route 2
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Ethyl 4-[(butan-2-ylcarbamothioyl)amino]benzoate

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